3-(Benzyloxy)oxetane
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Overview
Description
3-(Benzyloxy)oxetane is an organic compound featuring a four-membered oxetane ring substituted with a benzyloxy group. Oxetanes are known for their unique ring strain and reactivity, making them valuable in various chemical applications. The benzyloxy group adds further versatility to the molecule, allowing for diverse chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the cyclization of epoxides or diols under acidic or basic conditions .
Industrial Production Methods: Industrial production of 3-(Benzyloxy)oxetane may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)oxetane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the oxetane ring can lead to the formation of open-chain alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Open-chain alcohols.
Substitution: Various ethers depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)oxetane has found applications in several scientific fields:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, modulating their activity . The benzyloxy group can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Oxetane: The parent compound with a four-membered ring containing an oxygen atom.
3-(Methoxy)oxetane: Similar structure with a methoxy group instead of a benzyloxy group.
3-(Phenoxy)oxetane: Contains a phenoxy group, offering different reactivity and applications.
Uniqueness: 3-(Benzyloxy)oxetane stands out due to the presence of the benzyloxy group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-phenylmethoxyoxetane |
InChI |
InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-12-10-7-11-8-10/h1-5,10H,6-8H2 |
InChI Key |
BURWYOXXGMLTHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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